molecular formula C19H23NO3S B2767490 2-ethoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzamide CAS No. 2309553-83-9

2-ethoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzamide

Cat. No.: B2767490
CAS No.: 2309553-83-9
M. Wt: 345.46
InChI Key: QMPJTFULFXGDKQ-UHFFFAOYSA-N
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Description

2-ethoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzamide is a benzamide derivative featuring a 2-ethoxy-substituted aromatic ring connected to a hybrid substituent comprising tetrahydro-2H-pyran-4-yl (a six-membered oxygen-containing heterocycle) and thiophen-2-yl (a sulfur-containing five-membered aromatic ring) groups. The compound’s structure combines lipophilic (thiophene, tetrahydropyran) and polar (amide, ether) motifs, making it a candidate for diverse pharmacological applications.

The synthesis of such compounds often involves Mannich-type reactions or amide coupling strategies, as seen in related benzamide derivatives (e.g., ). The tetrahydropyran and thiophene moieties likely influence conformational flexibility and electronic properties, which are critical for target binding.

Properties

IUPAC Name

2-ethoxy-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-2-23-16-7-4-3-6-15(16)19(21)20-18(17-8-5-13-24-17)14-9-11-22-12-10-14/h3-8,13-14,18H,2,9-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPJTFULFXGDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C2CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the tetrahydropyran and thiophene intermediates, followed by their coupling with the benzamide core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-ethoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzamide exhibit significant anticancer properties. A study on benzamide derivatives found that certain modifications led to enhanced antiproliferative activity against various cancer cell lines, suggesting that the incorporation of thiophene and tetrahydropyran moieties may contribute to their efficacy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Benzamide derivatives have been explored for their antibacterial and antifungal properties, with studies indicating that modifications in the benzamide structure can lead to improved activity against resistant strains of bacteria .

Synthesis of Novel Compounds

The synthetic versatility of this compound allows it to serve as a precursor for various chemical transformations. Its unique functional groups can be exploited in the synthesis of more complex molecules, including those used in drug discovery programs .

Reaction Pathways

The compound can participate in multiple reaction pathways, including nucleophilic substitutions and cycloadditions, which are crucial for creating diverse chemical libraries in medicinal chemistry .

Polymer Chemistry

Compounds with similar structures have been investigated for their potential use in polymer chemistry. The incorporation of tetrahydropyran and thiophene units into polymer backbones can enhance the thermal stability and mechanical properties of materials .

Conductive Materials

Thiophene-containing compounds are known for their electronic properties, making them suitable candidates for applications in organic electronics. The integration of this compound into conductive polymers could lead to advancements in organic photovoltaic devices and sensors .

Case Studies

StudyFocusFindings
Anticancer ActivityCompound derivatives showed IC50 values indicating potent antiproliferative effects on cancer cell lines.
Antimicrobial PropertiesModifications led to enhanced activity against resistant bacterial strains.
Polymer ChemistryThe compound contributed to improved thermal stability in polymer matrices.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The target compound’s logP (~3.5) is intermediate, balancing the polar tetrahydropyran and lipophilic thiophene. ABT-199’s higher logP (7.2) reflects its extended hydrophobic substituents .

Hydrogen Bonding : The target compound has fewer H-bond acceptors (4) compared to ABT-199 (10), suggesting differences in target specificity.

Molecular Weight : The target compound (370.5 g/mol) falls within the "drug-like" range, unlike ABT-199 (868.4 g/mol), which is optimized for protein-targeted interactions .

Pharmacological and Functional Insights

ABT-199 (Venetoclax)

  • Activity: Potent BCL-2 inhibitor used in leukemia therapy. The tetrahydro-2H-pyranylmethylamino group enhances solubility, while the sulfonamide and pyrrolopyridine groups mediate target binding .

N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide

  • Structure : Crystal structure () reveals a dihedral angle of 63.54° between morpholine and thiophene, influencing molecular packing via N–H⋯O hydrogen bonds.
  • Comparison : Replacing morpholine with tetrahydropyran in the target compound may enhance metabolic stability due to reduced basicity of the oxygen heterocycle .

Thieno[2,3-d]pyrimidin-2-yl Benzamides

  • Activity : Antimicrobial derivatives () highlight the role of thiophene in disrupting microbial membranes or enzymes. The target compound’s thiophene could confer similar properties.

Biological Activity

Introduction

2-ethoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the preparation of tetrahydropyran and thiophene intermediates, followed by their coupling with the benzamide core. Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

Chemical Structure

The compound's structure can be represented as follows:

C16H19NO2S\text{C}_{16}\text{H}_{19}\text{N}\text{O}_{2}\text{S}

This structure includes an ethoxy group, a tetrahydropyran moiety, and a thiophene ring, which contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzamide have been studied for their efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown that certain benzamide derivatives can inhibit key enzymes involved in cancer cell proliferation. For example, the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity, has been linked to enhanced insulin signaling pathways, which may indirectly contribute to anticancer effects .

The biological activity of this compound likely involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary based on the biological system under investigation .

Case Study: PTP1B Inhibition

In a study focusing on insulin signaling, a derivative of this compound was found to exhibit high inhibitory activity against PTP1B (IC50 = 0.07 μM). This compound demonstrated significant selectivity over T-cell PTPase (TCPTP) and improved glucose uptake in cells without notable cytotoxicity . These findings suggest that derivatives of this compound could be promising candidates for diabetes treatment.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-EthoxytetrahydropyranC10H18OModerate antimicrobial
N-(Tetrahydro-2H-pyran-4-yl)benzamideC13H17NOAnticancer properties
Thiophen-2-ylmethylbenzamideC12H11NSAntimicrobial activity

This table highlights the unique combination of structural features in this compound that may enhance its biological activity compared to simpler analogs.

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